molecular formula C11H9FN2O4S2 B2987979 4-(Pyridin-4-ylsulfamoyl)benzenesulfonyl fluoride CAS No. 1607279-13-9

4-(Pyridin-4-ylsulfamoyl)benzenesulfonyl fluoride

Cat. No.: B2987979
CAS No.: 1607279-13-9
M. Wt: 316.32
InChI Key: CKXOPTCQOPOILE-UHFFFAOYSA-N
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Description

4-(Pyridin-4-ylsulfamoyl)benzenesulfonyl fluoride is a chemical compound with the molecular formula C11H9FN2O4S2 and a molecular weight of 316.32 g/mol

Preparation Methods

The synthesis of 4-(Pyridin-4-ylsulfamoyl)benzenesulfonyl fluoride can be achieved through a cascade process that transforms sulfonates or sulfonic acids into sulfonyl fluorides . This method involves mild reaction conditions and readily available reagents, making it an efficient and practical approach for producing this compound.

Chemical Reactions Analysis

4-(Pyridin-4-ylsulfamoyl)benzenesulfonyl fluoride undergoes various chemical reactions, including substitution reactions. . Common reagents used in these reactions include sulfonates and sulfonic acids, and the major products formed are sulfonyl fluoride derivatives.

Scientific Research Applications

4-(Pyridin-4-ylsulfamoyl)benzenesulfonyl fluoride has significant applications in scientific research. It is used as a covalent probe in chemical biology to target active-site amino acid residues . Additionally, sulfonyl fluorides like this compound are utilized in the development of protease inhibitors, which have applications in the pharmaceutical industry . The compound’s unique stability-reactivity balance makes it valuable for various biological and chemical studies.

Mechanism of Action

The mechanism of action of 4-(Pyridin-4-ylsulfamoyl)benzenesulfonyl fluoride involves its interaction with specific amino acid residues in proteins. Sulfonyl fluorides act by reacting with the hydroxyl group of the active site serine residue to form a sulfonyl enzyme derivative . This interaction inhibits the activity of the target enzyme, making it useful in studies related to enzyme inhibition and regulation.

Comparison with Similar Compounds

4-(Pyridin-4-ylsulfamoyl)benzenesulfonyl fluoride can be compared with other sulfonyl fluorides, such as 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) . Both compounds share similar mechanisms of action and applications in enzyme inhibition. this compound’s unique structure and properties make it distinct and valuable for specific research applications.

Conclusion

This compound is a versatile compound with significant applications in scientific research. Its unique properties and reactivity make it valuable for studies in chemistry, biology, and medicine. The compound’s ability to selectively interact with specific amino acids and proteins highlights its potential for developing new therapeutic agents and advancing our understanding of biological processes.

Properties

IUPAC Name

4-(pyridin-4-ylsulfamoyl)benzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O4S2/c12-19(15,16)10-1-3-11(4-2-10)20(17,18)14-9-5-7-13-8-6-9/h1-8H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXOPTCQOPOILE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=CC=NC=C2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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